Functional Selectivity in Dopaminergic Neurotransmission: GNE-7915 vs LRRK2-IN-1
In a direct comparative functional study using fast-scan cyclic voltammetry in mouse brain slices, GNE-7915 demonstrated preserved dopaminergic neurotransmission, whereas the comparator LRRK2-IN-1 produced significant off-target suppression of evoked dopamine release. At 1 µM, neither compound affected DA release; however, at 3 µM, LRRK2-IN-1 decreased 1p-evoked DA release in both wild-type and LRRK2 knockout mice, confirming an off-target mechanism independent of LRRK2 inhibition. In contrast, GNE-7915 at equivalent supra-therapeutic concentrations did not alter DA release [1]. This functional selectivity translates to therapeutic benefit: in BAC transgenic hG2019S and hR1441G mouse models, GNE-7915 enhanced DA release and synaptic vesicle mobilization/recycling [2].
| Evidence Dimension | Effect on evoked dopamine (DA) release in striatal slices |
|---|---|
| Target Compound Data | GNE-7915: No effect on DA release at 1 µM or 3 µM; enhanced DA release in hG2019S and hR1441G mouse models |
| Comparator Or Baseline | LRRK2-IN-1: No effect at 1 µM; at 3 µM decreased 1p-evoked DA release in both WT and KO mice (P < 0.05) |
| Quantified Difference | LRRK2-IN-1 produced off-target DA suppression; GNE-7915 showed no suppression and instead enhanced release in disease models |
| Conditions | Fast-scan cyclic voltammetry in mouse dorsal striatum slices; 2 h incubation |
Why This Matters
This functional differentiation is critical for Parkinson's disease research: compounds that inadvertently suppress DA release confound interpretation of LRRK2-dependent phenotypes, whereas GNE-7915 preserves—and in disease models enhances—dopaminergic function.
- [1] Qin Q, et al. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. CNS Neurosci Ther. 2017;23(2):162-173. View Source
- [2] Qin Q, et al. CNS Neurosci Ther. 2017;23(2):162-173 (Figure 3 and Results section). View Source
